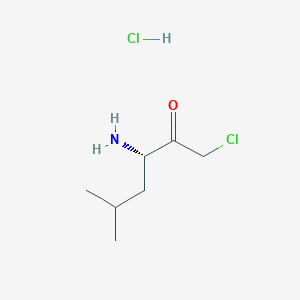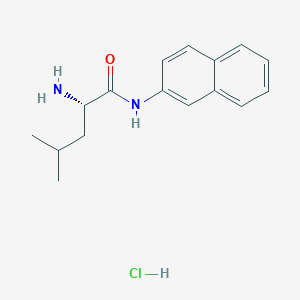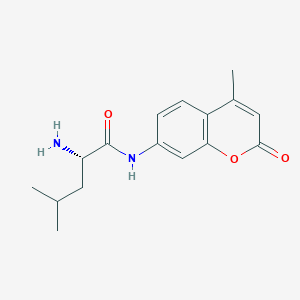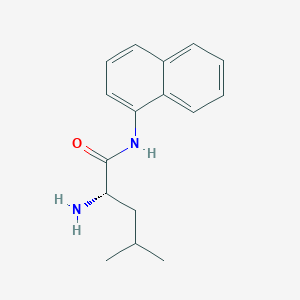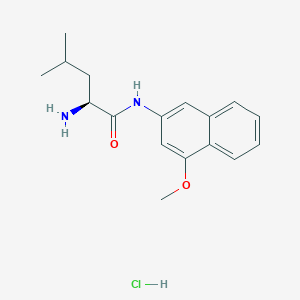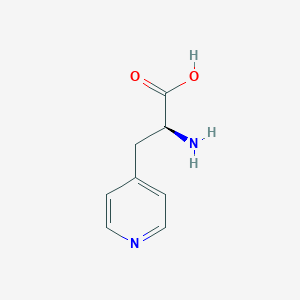
3-(4-Pyridyl)-L-alanine
Overview
Description
3-(4-Pyridyl)-L-alanine, also known as 3-PAL, is a derivative of the common amino acid alanine and is found in a variety of food sources. It is a naturally occurring compound that has been studied for its potential applications in scientific research.
Scientific Research Applications
Anti-Inflammatory Applications
L-4-PYRIDYLALANINE has been found to have potential anti-inflammatory effects . The compound’s anti-inflammatory properties are attributed to its inhibitory response against the expression and activities of certain vital inflammatory mediators . This makes it a promising candidate for the development of new anti-inflammatory agents .
Solar Cell Applications
L-4-PYRIDYLALANINE has been used in the field of solar cells, specifically in perovskite solar cells . The compound has been shown to reduce the trap state density of the device, promote the interface charge extraction, and decrease the carrier recombination . This is attributed to the compound inducing PbI2 enrichment at grain boundaries and anchoring at defects, which play important roles in passivating defects .
Synthesis of Pyrimidine Derivatives
L-4-PYRIDYLALANINE can be used in the synthesis of pyrimidine derivatives . Pyrimidines are aromatic heterocyclic compounds that display a range of pharmacological effects . The compound can provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Pharmaceutical Applications
Due to its anti-inflammatory properties, L-4-PYRIDYLALANINE can be used in the development of pharmaceutical drugs . Its ability to inhibit the expression and activities of certain vital inflammatory mediators makes it a potential candidate for drug development .
Material Science Applications
In material science, L-4-PYRIDYLALANINE has been used in the development of perovskite materials . The compound has been shown to improve the photoelectric performance of the device .
Energy Conversion Applications
L-4-PYRIDYLALANINE has been used in energy conversion applications, specifically in perovskite solar cells . The introduction of the compound has been shown to improve the energy conversion efficiency of the device .
Mechanism of Action
Target of Action
It’s known that l-alanine, from which l-4-pyridylalanine is derived, plays a crucial role in protein synthesis and other metabolic processes .
Mode of Action
It’s known that l-alanine, the parent compound, is involved in protein synthesis, suggesting that l-4-pyridylalanine might also interact with proteins or enzymes involved in similar processes .
Biochemical Pathways
It’s known that l-alanine, the parent compound, is involved in various metabolic pathways, including protein synthesis and glucose metabolism .
Pharmacokinetics
It’s known that l-alanine, the parent compound, is well-absorbed and distributed throughout the body, suggesting that l-4-pyridylalanine might have similar properties .
Result of Action
It’s known that l-alanine, the parent compound, plays a crucial role in protein synthesis and other metabolic processes, suggesting that l-4-pyridylalanine might have similar effects .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially affect the action of bioactive compounds .
properties
IUPAC Name |
(2S)-2-amino-3-pyridin-4-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-7(8(11)12)5-6-1-3-10-4-2-6/h1-4,7H,5,9H2,(H,11,12)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFVANSXYKWQOT-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60958619 | |
| Record name | 3-Pyridin-4-ylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60958619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37535-49-2 | |
| Record name | 4-Pyridylalanine, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037535492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyridin-4-ylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60958619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-4-Pyridylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-PYRIDYLALANINE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1XF0A3CPO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the synthesis method for 3-(4-Pyridyl)-L-alanine described in the research?
A1: The research presents a novel approach to synthesizing 3-(4-Pyridyl)-L-alanine (also called L-4-pyridylalanine) using a biocatalytic method. [] The researchers utilized the enzyme L-phenylalanine ammonia-lyase (PAL) from red yeast (Rhodotorula rubra and Rhodotorula glutinis) to catalyze the addition of ammonia to the olefinic bond of trans-3-(4-pyridyl)acrylic acid. This method yielded 3-(4-Pyridyl)-L-alanine with a 7.9% yield and high enantiomeric excess (e.e. ≥ 95%), confirming its L-isomer configuration. [] This approach offers a potentially greener and more sustainable alternative to traditional chemical synthesis methods.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



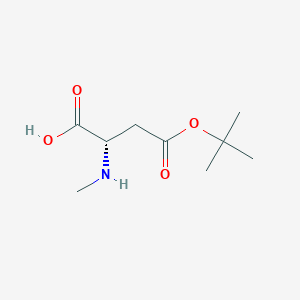
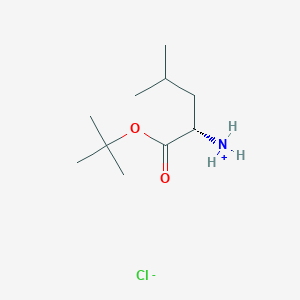



![(4S)-4-amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid](/img/structure/B555358.png)



